3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
Description
3-(Cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with a cyclopentanecarboxamido group and a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-28-15-11-12-19(29-2)17(13-15)24-23(27)21-20(16-9-5-6-10-18(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMZRBFSLCSIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents such as polyphosphoric acid or Lewis acids like aluminum chloride.
Introduction of the Cyclopentanecarboxamido Group: This step involves the acylation of the benzofuran core with cyclopentanecarboxylic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment of the 2,5-Dimethoxyphenyl Group: The final step is the amide formation between the benzofuran derivative and 2,5-dimethoxyaniline, facilitated by reagents such as N,N’-carbonyldiimidazole (CDI) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways related to cancer and neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds similar to this one have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders such as Parkinson's disease. The selective inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with these conditions.
Anticancer Activity
The compound may also possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer progression. Inhibition of PLK4 can lead to reduced cell proliferation in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their impact on biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopentanecarboxamide | Enhances binding affinity to target enzymes |
| Benzofuran Core | Potential neuroprotective activity |
| Dimethoxyphenyl Group | Modulates receptor interactions |
MAO-B Inhibition Study
A study evaluated the structure-activity relationship of similar compounds and found that modifications to the benzofuran structure significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions showed increased selectivity and potency against MAO-B compared to their non-fluorinated counterparts.
PLK4 Inhibition Study
In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal, which triggered p53 stabilization and subsequent cell cycle arrest, highlighting a pathway through which this compound could exert its anticancer effects.
Mechanism of Action
The mechanism of action of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups and aromatic rings enable it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentanecarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a single methoxy group, potentially altering its biological activity.
3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: Similar structure with different substitution pattern on the phenyl ring, which may affect its chemical reactivity and biological properties.
3-(Cyclopentanecarboxamido)-N-(2,5-dimethylphenyl)benzofuran-2-carboxamide: Similar structure with methyl groups instead of methoxy groups, influencing its hydrophobicity and interaction with biological targets.
Uniqueness
The uniqueness of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which can significantly impact its chemical and biological properties. The presence of both cyclopentanecarboxamido and 2,5-dimethoxyphenyl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core, which is known for its diverse biological activities, including anti-cancer properties. The cyclopentanecarboxamide moiety is believed to enhance the compound's interaction with biological targets.
-
Inhibition of Fatty Acid Synthase (FASN) :
- The compound has been identified as a potential inhibitor of FASN, an enzyme critical for lipogenesis. Inhibition of FASN may lead to reduced lipid synthesis in cancer cells, thereby limiting their growth and proliferation .
- FASN is often overexpressed in various cancers, making it a promising target for therapeutic intervention.
- Anti-Angiogenic Activity :
Cytotoxicity Studies
Recent in vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induces apoptosis via caspase activation |
| DLD1 (colorectal adenocarcinoma) | 22.7 | Cell cycle arrest at G2/M phase |
| HepG2 (hepatocellular carcinoma) | 18.9 | Inhibition of FASN activity |
- The most significant cytotoxicity was observed in HeLa cells, where the compound induced apoptosis and cell cycle arrest .
Case Studies and Research Findings
- Case Study: HeLa Cells :
- Molecular Docking Studies :
- Comparative Analysis with Related Compounds :
Q & A
How can researchers optimize the synthetic yield of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide?
Answer:
The synthesis of benzofuran carboxamides typically involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like EDCI or DCC with catalytic DMAP to activate the carboxylic acid moiety for nucleophilic attack by the amine group .
- Solvent selection : Dichloromethane or THF under inert conditions (argon/nitrogen) to minimize hydrolysis of reactive intermediates .
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., NaH-mediated deprotonation) to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .
Advanced Note : For scale-up, continuous flow reactors improve reproducibility and reduce by-product formation .
What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., cyclopentane, dimethoxyphenyl) and confirm amide bond formation. Key shifts: aromatic protons (6.5–8.0 ppm), methoxy groups (~3.8 ppm), cyclopentane protons (1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula (e.g., [M+H] or [M+Na]) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
How do the methoxy and cyclopentanecarboxamido groups influence solubility and reactivity?
Answer:
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce aqueous solubility due to hydrophobicity. Cyclopentane introduces steric bulk, further limiting solubility in water .
- Reactivity : The electron-donating methoxy groups stabilize the benzofuran core, reducing electrophilic substitution. The cyclopentanecarboxamido group participates in hydrogen bonding, affecting binding affinity in biological assays .
What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Answer:
- Substituent variation : Synthesize analogs with modified methoxy positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) or replace cyclopentane with cyclohexane to assess steric effects .
- Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene to evaluate aromatic ring flexibility .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases, GPCRs) .
How can computational modeling aid in predicting pharmacokinetic properties?
Answer:
- ADME Prediction : Tools like SwissADME calculate logP (~3.5 for this compound) and topological polar surface area (TPSA ~90 Ų), indicating moderate blood-brain barrier permeability and oral bioavailability .
- Metabolic Stability : CYP450 enzyme interaction simulations (e.g., CYP3A4) predict oxidative metabolism at the cyclopentane or methoxy groups .
How to resolve contradictions in reported biological activity data for benzofuran carboxamides?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
What experimental controls are essential for stability studies under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Store samples in amber vials and compare with light-exposed controls .
How to design a mechanistic study for its potential antiviral activity?
Answer:
- Target identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization upon ligand binding .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes in infected vs. treated cells .
What green chemistry approaches can reduce waste in its synthesis?
Answer:
- Solvent recycling : Recover DCM or THF via distillation .
- Catalyst optimization : Replace EDCI with polymer-supported carbodiimides for easier separation .
How to validate its role as a fluorescent probe in cellular imaging?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
